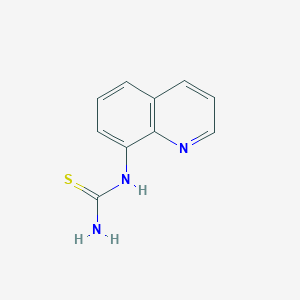

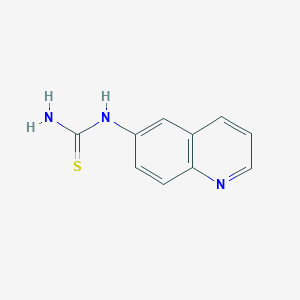

N-(8-quinolinyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(8-quinolinyl)thiourea is a chemical compound with the molecular formula C10H9N3S and a molecular weight of 203.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of N-(8-quinolinyl)thiourea is not explicitly mentioned in the available resources .Molecular Structure Analysis

The InChI code for N-(8-quinolinyl)thiourea is1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms. Chemical Reactions Analysis

Specific chemical reactions involving N-(8-quinolinyl)thiourea are not detailed in the available resources .Applications De Recherche Scientifique

Urease Inhibition

“N-(8-quinolinyl)thiourea” and its derivatives have been found to exhibit moderate to good inhibitory effects on urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The structure−activity relationship revealed that N-methyl quinolonyl moiety exhibited a superior effect, since it was proved to be the most potent inhibitor in the present series achieving (IC 50 = 1.83 ± 0.79 µM) .

Anticancer Activities

Thiourea moiety was used to strengthen the anticancer activity of organic arsenic compounds such as p-aminophenylarsine oxide (p-APAO) . The synthesized compound 1-(4-(1,3,2-dithiarsinan-2-yl) aniline)-2-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranos-1-yl)-thiourea 2 can increase the selectivity of human colon cancer cells HCT-116 (0.82 ± 0.06 μM vs. 1.82 ± 0.07 μM) to human embryonic kidney 293T cells (1.38 ± 0.01 μM vs. 1.22 ± 0.06 μM) from 0.67 to 1.68 .

Synthesis of New Compounds

“N-(8-quinolinyl)thiourea” can be used in the synthesis of new compounds. For instance, it has been used in the synthesis of thiazolidinone based on quinolone moiety .

Protein-Ligand Interaction

Molecular docking analysis showed a good protein−ligand interaction profile against the urease target (PDBID: 4UBP), emphasizing the electronic and geometric effect of N,N-disubstituted thiourea .

Structural Optimization of Organic Arsenic Compounds

“N-(8-quinolinyl)thiourea” can be used for structural optimization to improve drug-like properties such as pharmacokinetic properties, therapeutic efficacy, and target selectivity of organic arsenic compounds .

Improvement of Therapeutic Index of Arsenic-Containing Compounds

The use of “N-(8-quinolinyl)thiourea” can improve the therapeutic index of arsenic-containing compounds as chemotherapeutic agents .

Mécanisme D'action

Mode of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(8-quinolinyl)thiourea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiourea and its derivatives have been shown to have diverse biological applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that N-(8-quinolinyl)thiourea has multiple effects at the molecular and cellular levels

Orientations Futures

Propriétés

IUPAC Name |

quinolin-8-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTWSXFODBCVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363210 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-quinolinyl)thiourea | |

CAS RN |

104222-20-0 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)